Influenza Virus Pathogenesis and Hemagglutinin (HA) as a Therapeutic Target
Influenza A viruses (IAVs) cause 3–5 million severe illnesses and 290,000–650,000 annual global deaths due to respiratory complications [2] [7]. Their pathogenesis hinges on the hemagglutinin (HA) glycoprotein, a homotrimeric envelope protein mediating two critical infection steps:
- Host Cell Attachment: The HA globular head domain binds terminal sialic acid (SA) receptors on respiratory epithelial cells. Human-adapted strains preferentially recognize α-2,6-linked SA, while avian strains bind α-2,3-linked SA [4] [8].
- Membrane Fusion: Following viral endocytosis, endosomal acidification (pH ~5.0) triggers irreversible HA conformational rearrangements. This releases the fusion peptide (FP) from HA2, enabling fusion between viral and endosomal membranes and subsequent viral genome release [4] [10].
Table 1: Structural and Functional Domains of Influenza Hemagglutinin
Domain | Subunit | Key Structural Features | Function | Conservation |
---|
Globular head | HA1 | Receptor-binding site (RBS: Y98, W153, H183, Y195); Antigenic sites | Host cell receptor binding; Major antigenic target | Low (highly variable) |
Fusion peptide | HA2 | N-terminal hydrophobic residues | Inserts into host membrane to initiate fusion | High |
Stem region | HA2 | Long alpha helix (LAH); Transmembrane domain | Structural stability; Fusion machinery | Moderate-High |
HA’s genetic variability—driven by antigenic drift (point mutations in HA1) and shift (reassortment)—complicates vaccine design but offers a conserved target: the fusogenic HA2 stem [2] [8]. Inhibiting HA-mediated fusion blocks viral entry, making it a compelling strategy for broad-spectrum antivirals.
Historical Context of HA Inhibitors in Antiviral Drug Discovery
Early antiviral efforts focused on M2 ion channel blockers (amantadine, rimantadine) and neuraminidase inhibitors (oseltamivir, zanamivir). However, rapid resistance (e.g., >95% of H3N2 strains carry M2-S31N mutation) and limited efficacy against influenza B underscored the need for novel targets [7] [8]. HA emerged as an alternative with two inhibition approaches:
- Receptor-Binding Blockers: Compounds like cyanovirin-N block SA recognition but face challenges due to HA1’s variability and high SA receptor density [6].
- Fusion Inhibitors: Target the conserved HA2 stem. Pioneering molecules included:
- Benzoquinones/Hydroquinones: Inhibit low-pH conformational changes but lack specificity [10].
- CL385319: Designed against H3 HA, limited to group 2 IAVs [6].
- Stachyflin: Potent against H1/H3 but complex synthesis hindered development [6].
Table 2: Evolution of Early-Stage HA Fusion Inhibitors
Compound Class | Subtype Specificity | Mechanistic Action | Limitations |
---|
Benzoquinones | H1/H3 | Prevent HA refolding at low pH | Low potency; Cellular toxicity |
CL385319 | H3 (Group 2) | Binds HA2 stem; Blocks FP exposure | Inactive against Group 1 (H1, H2, H5) |
Stachyflin & Analogues | H1/H3 | Stabilizes HA prefusion state | Poor solubility; Synthetic complexity |
Despite setbacks, these compounds validated HA as a viable target and informed rational design of advanced inhibitors [6] [8].
Role of BMY-27709 in Advancing HA-Mediated Fusion Inhibition Research
Discovered in 1996, BMY-27709 (C₁₇H₂₄ClN₃O₂; CAS 99390-76-8) became a cornerstone for mechanistic studies of HA fusion inhibition [3] [5]. Key characteristics include:
- Subtype Specificity: Inhibits H1 (e.g., A/WSN/33) and H2 viruses (IC₅₀ = 3–8 μM) but is inactive against H3 subtypes and influenza B [1] [3]. Resistance mapping confirmed target specificity: a single F110S mutation in HA2 conferred resistance, while reverse genetics proved its sufficiency [3] [10].
- Mechanism of Action: BMY-27709 binds the HA2 stem near the fusion peptide, preventing the low-pH-induced conformational changes required for membrane fusion. This suppresses both cell-virus fusion and hemolysis of red blood cells—a surrogate fusion assay [3] [10].
- Proof-of-Concept for Targeted Design:
- Structure-Activity Relationship (SAR): Inactive analogs competitively reversed BMY-27709’s effects, confirming binding specificity beyond mere HA association [10].
- Preclinical Impact: Demonstrated that small molecules could allosterically inhibit HA refolding, inspiring later therapeutics like arbidol (umifenovir) [6] [8].
Table 3: Key Mechanistic Insights from BMY-27709 Studies
Property | Finding | Research Implication |
---|
Resistance Mutation | HA2-F110S (near fusion peptide) | Confirmed HA as direct target; Defined binding region |
Inhibition Reversibility | Competition by inactive analogs | Established requirement for specific ligand-protein interactions |
Functional Blockade | Suppression of low-pH HA conformational change | Validated fusion arrest as antiviral mechanism |
Though not clinically developed, BMY-27709 crucially illuminated HA’s druggability and guided next-generation fusion inhibitors, including PROTAC-based degraders leveraging HA’s structural plasticity [8] [10].
Table 4: Chemical Profile of BMY-27709
Property | Value |
---|
IUPAC Name | 4-amino-5-chloro-2-hydroxy-N-[(2S,6R,9aR)-6-methyloctahydro-2H-quinolizin-2-yl]benzamide |
Molecular Formula | C₁₇H₂₄ClN₃O₂ |
Molecular Weight | 337.84 g/mol |
SMILES | C[C@H]1CCC[C@H]2N1CCC@@HNC(=O)C3=CC(=C(C=C3O)N)Cl |
CAS Registry | 99390-76-8 |
Mechanism | Hemagglutinin-mediated fusion inhibitor |